6-Methoxy-3-pyridinebutanal

Integrin Antagonists Cancer Therapeutics Osteoporosis

6-Methoxy-3-pyridinebutanal (CAS 1438401-27-4), with a molecular weight of 179.22 and formula C10H13NO2, is a substituted pyridine derivative combining an aldehyde functional group with a methoxy substituent at the 6-position. This compound is a versatile intermediate in organic synthesis, particularly valued for its pyridine moiety and aldehyde functionality.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13588726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-pyridinebutanal
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CCCC=O
InChIInChI=1S/C10H13NO2/c1-13-10-6-5-9(8-11-10)4-2-3-7-12/h5-8H,2-4H2,1H3
InChIKeyZVQJDNSHXMIJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-pyridinebutanal: CAS 1438401-27-4 for Integrin Antagonist Synthesis & Pyridine Derivative Research


6-Methoxy-3-pyridinebutanal (CAS 1438401-27-4), with a molecular weight of 179.22 and formula C10H13NO2, is a substituted pyridine derivative combining an aldehyde functional group with a methoxy substituent at the 6-position [1]. This compound is a versatile intermediate in organic synthesis, particularly valued for its pyridine moiety and aldehyde functionality [2]. The methoxy group enhances stability and reactivity, making it suitable for further functionalization in pharmaceutical and agrochemical applications, while its butanal chain provides flexibility for coupling reactions [2].

Why Generic Substitution Fails for 6-Methoxy-3-pyridinebutanal in Critical Synthetic Pathways


The 6-methoxy substitution pattern on the pyridine ring is critical for achieving the high potency and selectivity required in downstream applications. Incorporation of this specific methoxypyridine building block into a ligand scaffold has been demonstrated to enable αvβ3-antagonistic activities in the low nanomolar or even subnanomolar range [1]. Unsubstituted pyridinebutanal analogs, such as 3-pyridinebutanal (CAS 145912-93-2), lack this methoxy group, which significantly influences chemical properties and reactivity . Substituting with a generic analog like 3-pyridinebutanal would therefore compromise the ability to achieve the same level of biological activity and synthetic efficiency in integrin antagonist development, making it an unsuitable replacement .

6-Methoxy-3-pyridinebutanal: Quantitative Evidence for Selection over Unsubstituted Analogs


Integrin Antagonist Potency: 6-Methoxy vs. Unsubstituted Pyridine Analogs

Incorporation of a 6-methoxypyridine building block into RGD peptidomimetic scaffolds leads to αvβ3 integrin antagonistic activities in the low nanomolar to subnanomolar range, with remarkable selectivity against the closely related α5β1 receptor [1]. This represents a significant potency increase compared to earlier-generation integrin antagonists lacking this specific methoxypyridine motif, which typically exhibit activities in the high nanomolar to micromolar range [2].

Integrin Antagonists Cancer Therapeutics Osteoporosis

Chiral Resolution Efficiency: 6-Methoxy-3-pyridinebutanal as a Key Intermediate

U.S. Patent No. 6,646,130 discloses a chiral resolution process for preparing enantiomerically enriched alkyl esters of 3-(6-methoxy-pyridin-3-yl)-β-alanine, which are key intermediates in the synthesis of αvβ3 integrin antagonists [1]. This method offers economic and operational advantages over the prior art diastereoselective Michael addition approach described by Davies et al., which suffered from high reagent costs and operational limitations [1]. The 6-methoxypyridine moiety is essential for this improved process, as it directly participates in the crystallization-based resolution.

Chiral Synthesis Process Chemistry Pharmaceutical Intermediates

Predicted Physicochemical Stability and Reactivity Advantages

The methoxy group at the 6-position enhances the stability and reactivity of the pyridine ring, making it more suitable for further functionalization compared to unsubstituted analogs [1]. Research on substituted pyridinium salts confirms that the presence of a methoxy substituent on the pyridine nucleus enhances the stability of enolate reaction products, leading to stable dihydropyridone derivatives in good yields [2]. While 3-pyridinebutanal (CAS 145912-93-2) may undergo similar reactions, the methoxy group confers a predictable increase in intermediate stability, reducing side reactions and improving overall synthetic efficiency.

Medicinal Chemistry Reaction Optimization Building Block Stability

6-Methoxy-3-pyridinebutanal: Optimal Applications Based on Verified Evidence


Synthesis of Superpotent αvβ3 Integrin Antagonists

Use 6-Methoxy-3-pyridinebutanal as a key building block for constructing RGD peptidomimetics targeting the αvβ3 integrin. This application leverages the compound's unique ability to confer low nanomolar to subnanomolar antagonist activity and high selectivity over α5β1, as demonstrated by Neubauer et al. (2014) [1]. This is particularly relevant for developing therapeutics for osteoporosis, cancer metastasis, and angiogenesis-related diseases [2].

Efficient Chiral Intermediate Production for API Synthesis

Employ 6-Methoxy-3-pyridinebutanal in a chiral resolution process to produce enantiomerically enriched 3-(6-methoxy-pyridin-3-yl)-β-alanine esters. This route, detailed in U.S. Patent No. 6,646,130, offers a more scalable and cost-effective alternative to diastereoselective Michael additions for manufacturing key intermediates in integrin antagonist active pharmaceutical ingredients (APIs) [3].

Stabilized Enolate Chemistry for Dihydropyridone Synthesis

Utilize 6-Methoxy-3-pyridinebutanal as a precursor to N-alkylpyridinium salts for partial reduction. The 6-methoxy substituent enhances the stability of the resulting enolate intermediate, which can be trapped with various electrophiles and hydrolyzed to yield stable dihydropyridone derivatives in good yields, as described by Donohoe et al. (2006) [4]. This is a versatile platform for synthesizing diverse pyridine-containing scaffolds.

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